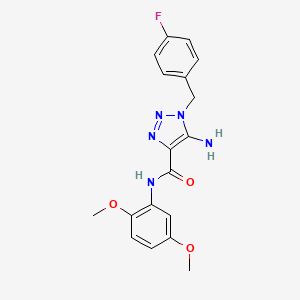
5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O3 and its molecular weight is 371.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class. This compound shows promise in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula for this compound is C17H19FN4O3, and it includes a triazole core that is known for various biological applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between azides and alkynes.
- Functionalization : The amino and carboxamide groups are introduced through nucleophilic substitution reactions.
- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure product purity.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific biological targets, such as enzymes or receptors. The presence of the amino group may enhance hydrogen bonding capabilities with target proteins, potentially influencing their activity.
Antitumor Activity
Preliminary studies suggest that compounds with similar triazole structures exhibit significant antitumor activity. For instance, related triazole derivatives have shown promising results against various cancer cell lines:
- IC50 Values : Some derivatives have demonstrated IC50 values as low as 6.06 μM against H460 lung cancer cells .
- Mechanistic Insights : Studies indicate that these compounds can induce apoptosis and increase reactive oxygen species (ROS) production in cancer cells .
Antimicrobial Properties
The triazole core is also associated with antimicrobial properties. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups seems to enhance their effectiveness against microbial strains.
Study 1: Antitumor Evaluation
A study focusing on novel 1,2,3-triazole hybrids demonstrated that specific compounds led to significant apoptosis in lung cancer cell lines. Compound 5i , a close analogue, showed an IC50 value of 6.06 μM and triggered molecular responses indicative of cell death mechanisms . This suggests that similar structural motifs in this compound could yield comparable results.
Study 2: Antimicrobial Activity
Another investigation into triazole derivatives revealed their effectiveness against various pathogens. The introduction of specific substituents was found to enhance antimicrobial efficacy significantly . These findings support the potential application of this compound in developing new antimicrobial agents.
Data Summary Table
| Activity Type | IC50 Value (μM) | Target Cell Line/Pathogen | Mechanism |
|---|---|---|---|
| Antitumor | 6.06 | H460 (Lung Cancer) | Induction of apoptosis and ROS production |
| Antimicrobial | Varies | Gram-positive and Gram-negative bacteria | Interaction with bacterial enzymes |
Propiedades
IUPAC Name |
5-amino-N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-26-13-7-8-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQXMLAYMTYYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














